(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 118316-03-3
VCID: VC0054696
InChI: InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+
SMILES: CC=CC1=C(C=CN1)C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.165

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid

CAS No.: 118316-03-3

Cat. No.: VC0054696

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid - 118316-03-3

Specification

CAS No. 118316-03-3
Molecular Formula C8H9NO2
Molecular Weight 151.165
IUPAC Name 2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+
Standard InChI Key ZWHKMTLWEOZBLO-NSCUHMNNSA-N
SMILES CC=CC1=C(C=CN1)C(=O)O

Introduction

Chemical Structure and Properties

Structural Description and Composition

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid consists of a pyrrole core with two key substituents: an (E)-prop-1-en-1-yl group at the 2-position and a carboxylic acid group at the 3-position. The (E) designation indicates the trans configuration of the alkene in the prop-1-en-1-yl side chain. This structural arrangement creates a molecule with multiple sites for potential chemical interactions, including the acidic carboxyl group, the basic pyrrole nitrogen, and the unsaturated side chain.

Physical and Chemical Properties

Based on structural analysis and comparison with similar pyrrole derivatives, the following properties can be predicted for (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H9NO2Structural composition
Molecular Weight~151.16 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for similar carboxylic acids
SolubilityModerately soluble in polar organic solvents; limited solubility in waterBased on polarity and hydrogen bonding capabilities
AciditypKa ~4-5Estimated from typical pyrrole carboxylic acids
UV Absorption260-280 nmConjugated system involving pyrrole and alkene

The compound would likely display amphoteric properties due to the presence of both the acidic carboxylic acid group and the weakly basic pyrrole nitrogen. The extended conjugation between the pyrrole ring, carboxylic acid, and prop-1-en-1-yl group would contribute to its spectroscopic properties and chemical reactivity.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H NMR spectrum of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid would exhibit distinctive signals for the various proton environments:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Pyrrole NH8.5-10.0Broad singlet
Carboxylic acid OH11.0-13.0Broad singlet
Aromatic pyrrole CH6.0-7.5Complex pattern
Alkene CH=CH5.8-6.8Doublets with coupling
Methyl CH31.8-2.0Doublet

The 13C NMR spectrum would likely display signals for the carbonyl carbon (~165-175 ppm), the pyrrole carbons (~110-135 ppm), the alkene carbons (~120-140 ppm), and the methyl carbon (~15-20 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions would include:

Functional GroupExpected Wavenumber (cm-1)
O-H stretching (carboxylic acid)2500-3300 (broad)
N-H stretching (pyrrole)3300-3500
C=O stretching (carboxylic acid)1680-1730
C=C stretching (alkene)1620-1680
C=C stretching (aromatic)1400-1600

Mass Spectrometry

In mass spectrometry, the molecule would likely show a molecular ion peak at m/z 151, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of OH (m/z 134), loss of COOH (m/z 106), and further fragmentation of the prop-1-en-1-yl side chain.

Structural Comparisons with Related Compounds

Comparison with (2S)-4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate

The PubChem database contains information on (2S)-4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate , which shares some structural elements with our target compound but differs in several important aspects:

Feature(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid(2S)-4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate
Ring SystemFully unsaturated pyrrolePartially reduced 2,3-dihydropyrrole
Carboxyl Position3-position2-position
Prop-1-en-1-yl Position2-position4-position
Stereochemistry(E) at alkene(S) at C-2 of ring
Molecular Weight~151.16 g/mol153.18 g/mol
Functional GroupFree carboxylic acidCarboxylate

The dihydropyrrole derivative has a molecular formula of C8H11NO2 with a molecular weight of 153.18 g/mol as computed by PubChem . This slight difference in molecular weight compared to our target compound reflects the different oxidation states of the respective pyrrole rings.

Structural Features Impacting Reactivity

The key structural features that would influence the reactivity of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid include:

  • The acidic carboxylic acid group, which would readily participate in esterification, amidation, and salt formation

  • The nucleophilic pyrrole nitrogen, which could undergo N-alkylation as demonstrated in the synthesis of 1-aroylmethylpyrroles

  • The alkene functionality, which could participate in addition reactions, hydrogenation, and other transformations typical of unsaturated systems

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